molecular formula C7H11ClF3NO2 B13630646 Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B13630646
M. Wt: 233.61 g/mol
InChI Key: PINLZUQADMKESG-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10F3NO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a trifluoromethyl group, which imparts unique chemical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with trifluoromethylating agents. One common method includes the use of Selectfluor® as a fluorinating agent under mild conditions . The reaction proceeds with high yield and selectivity, making it suitable for large-scale production.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, which are critical for the efficient synthesis of fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison: Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.61 g/mol

IUPAC Name

methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-3-11-5(4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H

InChI Key

PINLZUQADMKESG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNC1C(F)(F)F.Cl

Origin of Product

United States

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